2-(Azetidin-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
2-(Azetidin-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo[1,2-a]pyridine core and an azetidine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide . This reaction is often catalyzed by transition metals or conducted under metal-free conditions using oxidizing agents .
Industrial Production Methods
Industrial production of 2-(Azetidin-2-yl)imidazo[1,2-a]pyridine may involve large-scale GBB reactions or other multicomponent reactions that allow for efficient and high-yield synthesis. The use of continuous flow reactors and microchannel reactors has been explored to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or hydrogenation catalysts.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-(Azetidin-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as kinases or proteases, thereby modulating signaling pathways and cellular processes . The compound’s unique structure allows it to bind to active sites of target proteins, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
2-(Azetidin-2-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: This compound has a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: This compound features a pyrazine ring and is known for its versatility in organic synthesis and medicinal chemistry.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern and is used in various technological applications, including optoelectronics and imaging.
The uniqueness of this compound lies in its specific structural features and the presence of the azetidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(azetidin-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-6-13-7-9(8-4-5-11-8)12-10(13)3-1/h1-3,6-8,11H,4-5H2 |
InChI Key |
UREDMDBYFODNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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